molecular formula C25H23N3O2 B2457210 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 942001-20-9

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2457210
CAS No.: 942001-20-9
M. Wt: 397.478
InChI Key: SVBFNBMZOUNAKN-UHFFFAOYSA-N
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Description

The compound “N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide” belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines . These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrimidine moiety, which consists of a pyridine ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrido[1,2-a]pyrimidine core with various substituents. The 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been shown to bind into the active site of certain enzymes such that the keto oxygen atom at position C-4 and nitrogen atom of a heterocyclic ring moiety chelate a Mg2+ ion .


Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other 4-oxo-4H-pyrido[1,2-a]pyrimidines. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to synthesize diversely orchestrated 3-ArS/ArSe derivatives .

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and potential biological activities. Given the anti-HIV-1 activity of similar compounds , it could be interesting to evaluate this compound for similar activities.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-10-9-15-22-26-18(2)24(25(30)28(17)22)27-23(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFNBMZOUNAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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